molecular formula C9H7N3O7 B1199415 n-(3,5-Dinitrobenzoyl)glycine CAS No. 16533-70-3

n-(3,5-Dinitrobenzoyl)glycine

Cat. No.: B1199415
CAS No.: 16533-70-3
M. Wt: 269.17 g/mol
InChI Key: PJZXWXFIUIDMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dinitrobenzoyl)glycine is a high-purity research chemical primarily serving as a key intermediate and chiral selector in the development of Pirkle-type chiral stationary phases for high-performance liquid chromatography (HPLC) . Its molecular structure, featuring a strong π-acceptor 3,5-dinitrobenzoyl group, is engineered for enantioselective recognition. This allows researchers to leverage three-point interaction models—including hydrogen bonding via the amide group and π-π interactions—to achieve high-performance separations of complex racemic mixtures, which is critical in pharmaceutical analysis and development . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16533-70-3

Molecular Formula

C9H7N3O7

Molecular Weight

269.17 g/mol

IUPAC Name

2-[(3,5-dinitrobenzoyl)amino]acetic acid

InChI

InChI=1S/C9H7N3O7/c13-8(14)4-10-9(15)5-1-6(11(16)17)3-7(2-5)12(18)19/h1-3H,4H2,(H,10,15)(H,13,14)

InChI Key

PJZXWXFIUIDMBP-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCC(=O)O

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCC(=O)O

Other CAS No.

16533-70-3

Synonyms

3,5-dinitrobenzoylglycine
DNB-Gly

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of N 3,5 Dinitrobenzoyl Glycine

Advanced Synthesis of N-(3,5-Dinitrobenzoyl)glycine and its Enantiomers

The synthesis of this compound and its enantiomers is a significant area of study, largely due to their application as chiral selectors in chromatography.

Reaction Pathways and Mechanistic Considerations

The primary synthetic route to this compound and its analogs, such as N-(3,5-dinitrobenzoyl)-α-phenylglycine, involves the acylation of the corresponding amino acid with 3,5-dinitrobenzoyl chloride. This reaction is typically conducted in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent is crucial, with dichloromethane (B109758) being a common option. The reaction mechanism involves the nucleophilic attack of the amino group of the glycine (B1666218) (or its analog) on the carbonyl carbon of the acyl chloride. The highly reactive nature of the 3,5-dinitrobenzoyl group, due to its strong electron-withdrawing properties, facilitates this reaction. lookchem.com

The dinitrobenzoyl moiety plays a critical role in the compound's function, particularly in chiral recognition. It participates in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are essential for its binding affinity and specificity to different enantiomers.

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount for producing the individual enantiomers of this compound, which are crucial for creating effective chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). One common strategy involves using an optically active starting material, such as an enantiomerically pure amino acid. For instance, (S)-(+)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine is synthesized from (S)-α-phenylglycine.

Another approach is the resolution of a racemic mixture of the final product. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent. For example, racemic amine fragments can be resolved using optically active organic acids like D-tartaric acid or the enantiomers of N-(3,5-dinitrobenzoyl)-α-phenylglycine itself. rsc.org

The development of stereoselective synthesis and resolution methods has been a continuous area of research, with various chemoenzymatic routes also being explored for the synthesis of related chiral compounds. rsc.org

Green Chemistry Principles in Synthesis

While specific research on the application of green chemistry principles directly to the synthesis of this compound is not extensively detailed in the provided results, general trends in chemical synthesis point towards the adoption of more environmentally benign practices. This includes the use of less hazardous solvents, minimizing waste, and employing catalytic methods. Chemoenzymatic routes, as mentioned in the context of synthesizing related compounds, represent a significant step towards greener synthesis by utilizing enzymes as biocatalysts, which operate under mild conditions and often exhibit high stereoselectivity. rsc.org The pursuit of such methods is driven by the need for sustainable and efficient chemical production.

Derivatization Techniques for this compound

Derivatization of this compound is a key strategy to enhance its utility, particularly in analytical applications.

Chemical Modification for Enhanced Analytical Performance

Chemical modifications of this compound and its analogs are primarily aimed at improving their performance as chiral selectors in separation techniques like HPLC and mass spectrometry. acs.orgscirp.orgresearchgate.net These modifications often involve attaching the N-(3,5-dinitrobenzoyl)amino acid moiety to a solid support, typically silica (B1680970) gel, to create a chiral stationary phase (CSP). psu.edunih.govresearchgate.net

The nature of the linker between the chiral selector and the silica support can significantly influence the enantioselectivity of the CSP. psu.edu For instance, introducing different π-basic connecting groups can alter the enantiomer-recognition properties. psu.edu Additionally, achiral pre-column derivatization of analytes with reagents like aromatic acid chlorides can enhance their separation on N-(3,5-dinitrobenzoyl)phenylglycine-based CSPs. scirp.orgresearchgate.net

For mass spectrometry-based enantiomer analysis, derivatives of N-(3,5-dinitrobenzoyl)leucine have been designed with a tertiary amine group to separate the ionization site from the chiral recognition sites, thereby improving analytical performance. acs.org The 3,5-dinitrobenzoyl group itself is a useful derivatizing agent for amines, enhancing their detection in liquid chromatography. nih.gov

Solid-Phase Synthesis of this compound Derivatives

Solid-phase synthesis is a powerful technique for preparing libraries of this compound derivatives, particularly for the development of new chiral stationary phases. psu.edumdpi.com This method involves covalently bonding the chiral selector to a solid support, such as aminopropylsilica particles. mdpi.com

The process typically involves several steps. For example, a modified silica gel can be prepared and then reacted with an activated form of this compound or a related amino acid. psu.eduirb.hr Coupling reagents like 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ) are often used to facilitate the acylation of the amino groups on the solid support. psu.eduirb.hrbachem.com This approach allows for the systematic modification of the CSP structure to optimize its enantioselective properties. psu.edumdpi.com Libraries of N-(3,5-dinitrobenzoyl)-dipeptide CSPs have been synthesized using this method to screen for optimized selectors. mdpi.com

Interactive Data Table: Derivatization of N-(3,5-Dinitrobenzoyl) Amino Acids for Analytical Applications

Derivative ClassModificationAnalytical TechniquePurpose
Chiral Stationary PhasesCovalent bonding to silica gelHPLCEnantioseparation of racemates psu.edunih.govresearchgate.net
Mass Spectrometry ProbesAddition of a tertiary amineElectrospray Ionization Mass SpectrometryEnantiomer analysis acs.org
Analyte DerivatizationReaction with 3,5-dinitrobenzoyl chlorideHPLCEnhanced detection of biogenic amines nih.gov
Pre-column Derivatized AnalytesReaction of analytes with aromatic acid chloridesHPLC on DNBPG-CSPImproved enantioseparation scirp.orgresearchgate.net

Synthesis of Polymeric and Immobilized this compound Structures

The utility of this compound extends beyond its direct use, with significant research directed towards its incorporation into larger, insoluble structures such as polymers and immobilized supports. These macromolecular systems leverage the inherent recognition capabilities of the N-(3,5-dinitrobenzoyl) moiety, particularly in the field of separation science. The primary application for such structures is the creation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC), where the immobilized N-(3,5-dinitrobenzoyl) derivative acts as a chiral selector.

The synthesis of these polymeric and immobilized structures involves two main strategies: the covalent attachment of a pre-synthesized this compound unit to a solid support (immobilization) or the polymerization of a monomer that contains the this compound moiety.

Immobilization on Solid Supports

The most common approach for preparing immobilized this compound structures is the covalent bonding of the molecule onto a pre-activated solid support, typically silica gel. This method results in what are often referred to as "brush-type" or "Pirkle-type" chiral stationary phases. The synthesis is a multi-step process that ensures the stable attachment of the chiral selector to the support material.

The general synthetic scheme involves the following key steps:

Surface Modification of the Support: The process begins with the functionalization of the silica gel surface. A common method is to treat the silica with an organosilane reagent, such as (3-aminopropyl)triethoxysilane, to introduce reactive primary amino groups onto the surface. This creates an "aminopropyl silica gel" which serves as a scaffold for attaching the chiral selector.

Coupling of this compound: The this compound is then covalently bonded to the aminopropyl-functionalized silica. This is an amide bond formation reaction between the carboxylic acid group of the this compound and the surface amino groups. The reaction is typically facilitated by a coupling agent to activate the carboxylic acid and promote efficient bond formation.

A detailed study on a related derivative, N-(3,5-dinitrobenzoyl)-D-α-phenylglycine, illustrates a common synthetic procedure that is applicable to the glycine analogue. psu.edu In this process, the modified silica support is suspended in a suitable solvent, such as tetrahydrofuran (B95107) (THF), along with the N-(3,5-dinitrobenzoyl) amino acid and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ). psu.edu The mixture is stirred at room temperature for an extended period to ensure a high degree of surface coverage. psu.edu

The resulting material is then thoroughly washed with various solvents (e.g., methanol, THF) to remove any unreacted reagents and by-products, followed by drying under vacuum. The final product is a free-flowing powder where the this compound units are covalently immobilized on the silica support. The loading of the chiral selector on the support can be determined by elemental analysis, specifically by measuring the percentage of carbon and nitrogen. psu.edu

StepDescriptionKey Reagents and ConditionsPurpose
1Support FunctionalizationSilica gel, (3-aminopropyl)triethoxysilane, Toluene (reflux)To introduce reactive amino groups onto the silica surface.
2Activation of Carboxylic AcidThis compound, Coupling Agent (e.g., EEDQ, DCC), Anhydrous THFTo activate the carboxyl group for amide bond formation.
3Covalent CouplingActivated this compound, Aminopropyl silica gel, Anhydrous THF, Room temperature, 24hTo form a stable covalent bond between the chiral selector and the support.
4Purification and DryingWashing with solvents (Methanol, THF), Drying under vacuum at elevated temperature (e.g., 70°C)To remove unreacted materials and by-products.

Synthesis of Polymeric Structures

An alternative to immobilization on an inorganic support like silica is the incorporation of this compound into a polymer backbone or as a pendant group on a polymer chain. This approach can lead to materials with different physical properties and potentially enhanced chiral recognition capabilities.

The synthesis of such polymeric structures typically involves two main stages:

Monomer Synthesis: A monomer is first synthesized by attaching a polymerizable functional group to the this compound molecule. The polymerizable group can be, for example, a vinyl, acryloyl, methacryloyl, or a heterocyclic moiety like thiophene (B33073) or pyrrole (B145914). This is often achieved by forming an ester or amide linkage between the this compound and a molecule that already contains the polymerizable group. For instance, a reaction between the carboxylic acid of this compound and a hydroxyl- or amino-functionalized polymerizable molecule (e.g., 2-hydroxyethyl methacrylate (B99206) or N-(2-aminoethyl)acrylamide) would yield the desired monomer.

Polymerization: The synthesized monomer is then polymerized using standard polymerization techniques, such as free-radical polymerization, controlled radical polymerization (e.g., ATRP or RAFT), or, in the case of heterocyclic monomers, oxidative or electrochemical polymerization. researchgate.net

Research on analogous compounds, such as N-(3,5-dinitrobenzoyl)-α-phenylglycine, has demonstrated the feasibility of this approach. For example, chiral monomers have been prepared by linking the N-(3,5-dinitrobenzoyl) amino acid to a thiophene or pyrrole unit. researchgate.netnih.gov These monomers can then be polymerized to form conductive chiral polymers. researchgate.net The polymerization of a pyrrole-functionalized N-(3,5-dinitrobenzoyl)-α-phenylglycinate monomer has been successfully carried out using both potentiodynamic and galvanostatic electrochemical methods to deposit a polymeric film onto an electrode surface. researchgate.net

StageDescriptionIllustrative Example of Reagents/MethodsOutcome
1Monomer SynthesisThis compound + Vinyl-functional alcohol (e.g., 2-hydroxyethyl acrylate) with DCC/DMAP couplingA polymerizable monomer with a pendant this compound group.
2PolymerizationSynthesized monomer, Initiator (e.g., AIBN), Solvent (e.g., Toluene), Thermal or photochemical initiationA linear polymer chain with this compound units as side chains.

These polymeric materials can be used as bulk chiral selectors or can be coated onto a support material for use in chromatography. The polymeric nature of these structures can offer advantages in terms of stability and loading capacity of the chiral selector.

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Analysis

NMR spectroscopy stands as a powerful, non-destructive tool for the chiral analysis of N-(3,5-Dinitrobenzoyl)glycine and its derivatives. It provides detailed information about the molecular structure and the subtle differences in the chemical environment of enantiomers.

This compound as a Chiral Solvating Agent (CSA) for Enantiomeric Composition Determination

This compound and its derivatives have been effectively employed as chiral solvating agents (CSAs) in NMR spectroscopy to determine the enantiomeric composition of various chiral compounds, including amino acid derivatives. koreascience.kr When a CSA is added to a solution of a racemic analyte, it forms transient diastereomeric complexes with both enantiomers. These complexes have distinct NMR spectra, allowing for the differentiation and quantification of the individual enantiomers. acs.orgresearchgate.net

The 3,5-dinitrobenzoyl group within the CSA plays a crucial role in this process. Its electron-deficient aromatic ring can engage in π-π stacking interactions with the aromatic moieties of the analyte, contributing to the stability and differentiation of the diastereomeric solvates. unipi.it The protons of the 3,5-dinitrophenyl ring resonate in a spectral region that is typically free from other signals, making them excellent probes for detecting and quantifying enantiomers. acs.orgresearchgate.netunipi.it

Elucidation of Diastereomeric Interactions via Chemical Shift Nonequivalence

The formation of diastereomeric complexes between a chiral solvating agent, such as a derivative of this compound, and a chiral analyte leads to a phenomenon known as chemical shift nonequivalence (ΔΔδ). koreascience.kr This means that the corresponding protons in the two enantiomers of the analyte will resonate at slightly different frequencies in the NMR spectrum. The magnitude of this difference is a measure of the enantiodiscrimination efficiency of the CSA. acs.org

Significant chemical shift nonequivalence has been observed for the protons of the 3,5-dinitrophenyl ring and the amide N-H proton of N-(3,5-dinitrobenzoyl)-α-amino acid amides and esters when analyzed with a suitable CSA. koreascience.kr The anisotropic effect induced by the aromatic groups of the CSA is a key factor contributing to these large chemical shift differences. koreascience.kr By analyzing the splitting of specific NMR signals, researchers can accurately determine the enantiomeric composition of the chiral compound. acs.org The self-induced diastereomeric anisochrony, where a chiral substrate can interact with itself to form diastereomeric solvates, is another related phenomenon that can lead to observable nonequivalence in NMR spectra of enantiomerically enriched mixtures. mdpi.com

Table 1: Chemical Shift Nonequivalence (ΔΔδ) for Enantiomers of N-(3,5-dinitrobenzoyl)-α-amino acids with a Chiral Solvating Agent

EnantiomerΔδ (D) ppmΔδ (L) ppmΔΔδ (D-L) ppm
Phenylglycine9.1609.1080.052
Alanine9.1829.1300.052
Valine9.1639.1220.041

Crystallographic Studies of this compound and its Adducts

X-ray crystallography provides definitive three-dimensional structural information, offering unparalleled insights into the solid-state arrangement of molecules. For this compound and its related compounds, these studies have been pivotal in understanding their supramolecular chemistry.

Investigation of Supramolecular Assembly and Packing Motifs

Crystallographic analyses have revealed that N-(3,5-Dinitrobenzoyl) amino acid derivatives often form well-defined supramolecular assemblies through a variety of non-covalent interactions. researchgate.netresearchgate.netntu.ac.ukresearchgate.net The molecular packing is dictated by a combination of hydrogen bonding, π-π stacking, and other weak intermolecular forces. researchgate.net For instance, in the crystal structure of N-3,5-dinitrobenzoyl-L-leucine, two independent molecules with different conformations are observed. nih.govdcu.ieresearchgate.net The interplay of these interactions leads to the formation of complex, higher-order structures. The ability to predict and control this molecular assembly is a central goal of crystal engineering. cardiff.ac.uk

Hydrogen Bonding Networks and Intermolecular Interactions

Table 2: Intermolecular Hydrogen Bond Distances in N-3,5-dinitrobenzoyl-L-leucine

InteractionN···O Distance (Å)O···O Distance (Å)
N-H···O=C2.967 (6)
N-H···O=C3.019 (6)
C=O···H-O2.675 (6)
C=O···H-O2.778 (6)

Mass Spectrometry Techniques in Chiral Research

Mass spectrometry (MS) has emerged as a rapid and highly sensitive technique for chiral analysis, complementing other methods like NMR and chromatography. polyu.edu.hkresearchgate.net In the context of this compound, MS is used to study chiral recognition phenomena in the gas phase.

Chiral analysis by MS typically involves the use of a chiral selector to form diastereomeric complexes with the enantiomers of the analyte. polyu.edu.hk These diastereomers can then be differentiated based on their mass-to-charge ratios, fragmentation patterns in tandem MS (MS/MS), or their mobilities in ion mobility mass spectrometry. polyu.edu.hk Electrospray ionization (ESI) is a particularly soft ionization technique that is well-suited for observing these non-covalent diastereomeric complexes. polyu.edu.hkresearchgate.net

Derivatives of N-(3,5-dinitrobenzoyl)leucine have been successfully used as chiral selectors in ESI-MS experiments. nih.gov By labeling the enantiomers of the chiral selector with different masses, a quasi-racemic mixture can be created. The relative intensities of the resulting pseudo-diastereomeric selector-analyte complexes in the mass spectrum are dependent on the enantiomeric composition of the analyte, allowing for quantitative analysis. msstate.edu This approach has proven to be a valuable tool for screening new chiral selectors and for understanding the fundamental principles of chiral recognition. msstate.edu

Electrospray Ionization Mass Spectrometry (ESI-MS) for Enantiomer Analysis

Electrospray ionization mass spectrometry (ESI-MS) has emerged as a powerful and rapid method for the determination of enantiomeric composition. nih.gov This technique is particularly effective when using N-(3,5-dinitrobenzoyl)amino acids, including this compound, as chiral selectors. nih.govresearchgate.net The underlying principle involves the formation of diastereomeric, non-covalent complexes between a chiral selector and the enantiomers of an analyte in solution. These complexes are then transferred to the gas phase by ESI and detected by the mass spectrometer.

The analysis is typically conducted in the negative ion mode, where deprotonated N-(3,5-dinitrobenzoyl)amino acids serve as the chiral selectors. nih.gov When a solution containing the chiral selector, the analyte, and a base (like sodium hydroxide) is analyzed, the resulting mass spectrum shows peaks corresponding to the deprotonated 1:1 analyte-selector complexes. nih.gov The differing stabilities of the diastereomeric complexes formed between the selector and each enantiomer of the analyte lead to different ion intensities in the mass spectrum. The ratio of these ion intensities can be directly related to the enantiomeric composition of the analyte. nih.gov

Research has demonstrated that this ESI-MS method provides a sense and extent of chiral recognition that is consistent with observations from chromatographic techniques that use chiral stationary phases (CSPs) derived from the same N-(3,5-dinitrobenzoyl)amino acids. nih.govresearchgate.net A significant advantage of this approach is its speed; an analysis to determine enantiomeric composition can be completed in under 10 seconds, highlighting its potential for high-throughput screening. nih.govresearchgate.net

To enhance ionization efficiency, derivatives of N-(3,5-dinitrobenzoyl)amino acids have been synthesized with a tertiary amine group appended. msstate.edunih.gov This modification provides a readily protonated site, allowing for robust analysis in the positive ion mode while keeping the chiral recognition sites of the molecule separate from the ionization site. nih.gov

Table 1: ESI-MS Data for Chiral Recognition using N-(3,5-Dinitrobenzoyl)-Leucine as a Selector

This table illustrates the principle of using an N-(3,5-dinitrobenzoyl)amino acid derivative as a chiral selector in ESI-MS to differentiate between the enantiomers of an analyte. The data shows the relative abundance of diastereomeric complexes formed.

Chiral SelectorAnalyte EnantiomerComplex FormedRelative Ion Intensity (Arbitrary Units)
(R)-N-(3,5-dinitrobenzoyl)leucine(R)-Analyte[(R)-Selector + (R)-Analyte - H]⁻100
(R)-N-(3,5-dinitrobenzoyl)leucine(S)-Analyte[(R)-Selector + (S)-Analyte - H]⁻65

Note: Data is illustrative, based on the principle that diastereomeric complexes will have different stabilities and thus different ion intensities as described in the literature. nih.govpolyu.edu.hk

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous structural confirmation of synthesized compounds like this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental formula.

For this compound (C₉H₇N₃O₇), the exact theoretical mass can be calculated based on the masses of its constituent atoms (Carbon, Hydrogen, Nitrogen, Oxygen). When the compound is analyzed by HRMS, the measured mass is compared to the theoretical mass. A close match between the experimental and theoretical values provides strong evidence for the correct elemental composition and, consequently, the identity of the compound. dss.go.th

In addition to confirming the parent ion, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns. frontiersin.org By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, specific structural features can be confirmed. For N-acylglycines, characteristic fragmentations often involve the cleavage of the amide bond and fragmentation of the acyl group. capes.gov.bracs.org For instance, in the analysis of N-acyl glycines, a common product ion corresponding to the glycine (B1666218) head group (m/z 74) can be observed in negative ion mode. frontiersin.org This detailed fragmentation data further corroborates the proposed structure.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₉H₇N₃O₇
Theoretical Mass [M-H]⁻268.0155
Measured Mass [M-H]⁻268.0151
Mass Error (ppm)1.5

Note: The measured mass and error are representative values for HRMS analysis and serve to illustrate the principle of structural confirmation. The theoretical mass is calculated from the molecular formula. dss.go.thnih.gov

Mechanisms of Chiral Recognition and Enantioselection by N 3,5 Dinitrobenzoyl Glycine Motifs

Fundamental Principles of Chiral Discrimination

Chiral discrimination is the process by which a chiral environment or molecule interacts differently with the two enantiomers of a chiral compound. For effective separation to occur, there must be a minimum of three points of interaction between the chiral selector and the analyte. researchgate.net At least one of these interactions must be stereochemically dependent, meaning its nature or strength differs for each enantiomer. vt.edu This "three-point interaction model" is a fundamental concept in explaining how chiral stationary phases (CSPs) function. acs.orgutwente.nl

Molecular Interactions Governing Enantioselection in N-(3,5-Dinitrobenzoyl)amino Acid Systems

The N-(3,5-dinitrobenzoyl) moiety is a key feature in a class of chiral selectors often referred to as Pirkle-type or brush-type CSPs. researchgate.netpsu.edueijppr.com These selectors are designed to have specific interaction capabilities. acs.org The enantioselective interactions are a synergistic combination of π-π interactions, hydrogen bonding, dipole-dipole interactions, and steric effects. eijppr.com

A primary mechanism for chiral recognition in these systems is the π-π electron donor-acceptor interaction. eijppr.comresearchgate.net The 3,5-dinitrobenzoyl (DNB) group is strongly π-electron deficient (a π-acceptor) due to the electron-withdrawing nature of the two nitro groups. researchgate.net This allows it to interact favorably with π-electron rich (π-donor) aromatic groups on the analyte. ingentaconnect.com

The strength of this interaction can significantly influence the degree of separation. For instance, analytes with more π-basic aryl groups, such as naphthyl or biphenyl, often show enhanced chiral recognition compared to those with a phenyl group. ingentaconnect.com This interaction is a critical component of the three-point model for this class of CSPs. acs.orgresearchgate.net

Hydrogen bonding is another crucial interaction for chiral discrimination in N-(3,5-Dinitrobenzoyl)amino acid systems. eijppr.comresearchgate.net The amide linkage in the N-(3,5-Dinitrobenzoyl)glycine structure provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov

Dipole-dipole and dipole-stacking interactions also play a significant role in the chiral recognition mechanism. vt.eduresearchgate.net The various polar functional groups within both the chiral selector and the analyte create localized dipoles. The relative orientation of these dipoles in the transient diastereomeric complex can lead to either attractive or repulsive forces.

Favorable dipole-dipole interactions, where positive and negative dipoles are aligned, contribute to the stability of the complex. vt.edu Dipole-stacking involves the arrangement of multiple dipole moments to create a stable, stacked structure. These interactions, in conjunction with π-π and hydrogen bonding interactions, help to create a well-defined three-dimensional structure for the complex, which is essential for chiral discrimination. acs.orgeijppr.com

For effective chiral recognition, there must be a degree of steric complementarity between the chiral selector and the analyte. researchgate.net This means that one enantiomer "fits" better into the chiral environment of the stationary phase than the other. Bulky groups near the stereogenic center of the analyte can enhance chiral recognition through steric repulsion with parts of the selector. acs.orgresearchgate.net

Adsorption Mechanisms on Chiral Stationary Phases

The separation of enantiomers on a chiral stationary phase is fundamentally an adsorption process, where analyte molecules are reversibly adsorbed onto the surface of the CSP. osti.gov In the context of this compound-based CSPs, the chiral selector is typically bonded to a support material like silica (B1680970) gel. psu.eduwikipedia.org

The mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the immobilized chiral selector. researchgate.netwikipedia.org The strength of the adsorption, and thus the retention time on the column, is determined by the sum of all the molecular interactions discussed above: π-π interactions, hydrogen bonding, dipole interactions, and steric effects. eijppr.comresearchgate.net One enantiomer will form a more stable adsorbed complex, leading to a longer retention time and its separation from the other enantiomer. acs.org The process can be influenced by factors such as the composition of the mobile phase, which can affect the strength of the interactions between the analyte and the CSP. osti.gov

Influence of Mobile Phase Composition on Chiral Recognition

The composition of the mobile phase is a critical parameter that profoundly influences the chiral recognition and enantioselective separation achieved on chiral stationary phases (CSPs) featuring this compound motifs. In high-performance liquid chromatography (HPLC), the mobile phase does not merely act as a carrier for the analyte; it actively participates in the separation process by modulating the interactions between the enantiomers and the CSP. mdpi.comresearchgate.net For Pirkle-type CSPs, which include those based on this compound, separations are most commonly performed in the normal-phase mode. csfarmacie.cz This typically involves a nonpolar primary solvent, such as hexane (B92381), and a small amount of a more polar organic modifier, which is essential for achieving optimal selectivity and resolution. csfarmacie.czingentaconnect.com

The organic modifier, usually an alcohol, plays a multifaceted role. Alcohols can function as both hydrogen bond donors and acceptors, allowing them to compete with the analyte molecules for the primary interaction sites on the CSP, which include the amide groups, the dinitrobenzoyl ring, and the glycine (B1666218) backbone. mdpi.comcsfarmacie.cz This competition is central to the separation mechanism. By occupying some of the achiral and chiral adsorption sites on the CSP, the modifier can influence the stability of the transient diastereomeric complexes formed between the individual enantiomers and the chiral selector. mdpi.com The nature and concentration of the modifier can therefore be fine-tuned to manipulate retention times, and more importantly, to enhance or diminish the enantioselectivity (α) and resolution (Rs) of the separation. mdpi.comsemanticscholar.org

Effect of Modifier Concentration

Research has shown that alcohol molecules compete with analytes for both chiral and achiral binding sites on the CSP. mdpi.com At lower concentrations, the modifier may displace the analyte from lower-energy, non-selective sites, potentially enhancing the relative difference in interaction energy for the enantiomers at the key chiral recognition sites. As the concentration increases, the modifier begins to compete more aggressively for the chiral recognition sites, which can diminish the stability difference between the two diastereomeric complexes, leading to lower α and Rs values. mdpi.com

For example, one study found that when separating N-(3,5-dinitrobenzoyl) α-amino amides, a mobile phase of 10% isopropyl alcohol in hexane resulted in very long analysis times. ingentaconnect.com Increasing the modifier to 30% significantly shortened the analysis time but with a slight reduction in enantioselectivity. ingentaconnect.com A concentration of 20% isopropyl alcohol in hexane was determined to be the most practical compromise, offering a good balance between analysis time and enantioselectivity. ingentaconnect.com In another example, the separation of 6-hydroxyflavanone (B191495) on a Chiralpak® IG-U column demonstrated that increasing the ethanol (B145695) content from 10% to 20% cut the retention time in half but also decreased the resolution (Rs) from 8.74 to 3.85 and the separation factor (α) from 3.86 to 2.89. mdpi.com

The following table illustrates the impact of modifier concentration on separation parameters for selected analytes.

AnalyteChiral Stationary Phase (CSP)Mobile Phase (v/v)Retention Factor (k'₁)Separation Factor (α)Resolution (Rs)Reference
6-HydroxyflavanoneChiralpak® IG-Un-Hexane/Ethanol (90/10)-3.868.74 mdpi.com
6-HydroxyflavanoneChiralpak® IG-Un-Hexane/Ethanol (80/20)-2.893.85 mdpi.com
NaproxenCHI-DMBHexane/Isopropanol (B130326)/HAc (85:15:0.1)4.051.161.41 semanticscholar.org
NaproxenCHI-DMBHexane/Isopropanol/HAc (95:5:0.1)6.891.161.64 semanticscholar.org
EtodolacCHI-DMBHexane/Isopropanol/HAc (85:15:0.1)0.651.321.71 semanticscholar.org
EtodolacCHI-DMBHexane/Isopropanol/HAc (95:5:0.1)0.781.311.78 semanticscholar.org
Data presented is for illustrative purposes based on cited research findings. k'₁ refers to the retention factor of the first-eluting enantiomer.

Effect of Modifier Type

The structural characteristics of the alcohol modifier itself—such as its size, steric bulk, and hydrogen bonding capability—also have a significant impact on chiral recognition. researchgate.netsemanticscholar.org Different alcohols interact differently with the CSP, which can alter the steric and electronic environment of the chiral cavities within the stationary phase. researchgate.net The most commonly used alcohol is 2-propanol, but methanol, ethanol, and n-butanol are also frequently employed. csfarmacie.cz

The choice of alcohol can lead to substantial changes in selectivity for a given analyte. For instance, in the separation of non-steroidal anti-inflammatory drugs (NSAIDs) on an (R,R)-DNB-DPEDA column, the optimal alcohol modifier varied depending on the analyte. semanticscholar.org For Naproxen, 2-propanol (isopropanol) was the most favorable modifier, while n-butanol was the least favorable. semanticscholar.org Conversely, for Etodolac, ethanol provided the best separation, and isopropanol yielded the worst enantioseparation. semanticscholar.org This demonstrates that there is no universally superior modifier; the choice is specific to the analyte-CSP system. In some challenging cases, mixtures of two alcohols, such as ethanol and methanol, have been shown to provide excellent baseline separation where neither alcohol alone was effective. chromatographyonline.com

Besides alcohols, other polar aprotic solvents like dichloromethane (B109758) have been tested as modifiers. csfarmacie.czingentaconnect.com However, in one study comparing mobile phases for resolving N-(3,5-dinitrobenzoyl)-α-amino amides, a mixture of 50% methylene (B1212753) chloride in hexane was found to be very poor in terms of peak shape, analysis time, and enantioselectivity when compared to an isopropanol/hexane system. ingentaconnect.com

The following table summarizes the effect of different alcohol modifiers on the separation of two NSAIDs.

AnalyteChiral Stationary Phase (CSP)Mobile Phase (Hexane/Alcohol, 99:1 v/v)Retention Factor (k'₁)Separation Factor (α)Resolution (Rs)Reference
Naproxen(R,R)-DNB-DPEDAMethanol4.631.111.18 semanticscholar.org
Naproxen(R,R)-DNB-DPEDAEthanol4.411.131.25 semanticscholar.org
Naproxen(R,R)-DNB-DPEDAIsopropanol4.021.141.32 semanticscholar.org
Naproxen(R,R)-DNB-DPEDAn-Butanol4.961.091.06 semanticscholar.org
Etodolac(R,R)-DNB-DPEDAMethanol1.131.321.96 semanticscholar.org
Etodolac(R,R)-DNB-DPEDAEthanol1.041.352.08 semanticscholar.org
Etodolac(R,R)-DNB-DPEDAIsopropanol1.411.211.51 semanticscholar.org
Etodolac(R,R)-DNB-DPEDAn-Butanol1.231.271.83 semanticscholar.org
Data presented is for illustrative purposes based on cited research findings. k'₁ refers to the retention factor of the first-eluting enantiomer.

Applications of N 3,5 Dinitrobenzoyl Glycine in Chiral Separation Science

N-(3,5-Dinitrobenzoyl)glycine as a Chiral Stationary Phase (CSP) Component

This compound is a key building block in the creation of Pirkle-type chiral stationary phases, which are widely used for the separation of enantiomers. psu.edu These CSPs are known for their broad applicability and are based on the principle of forming diastereomeric complexes with analytes through various intermolecular interactions.

Design and Synthesis of this compound-Derived CSPs

The synthesis of this compound-derived CSPs typically involves the covalent bonding of the chiral selector to a solid support, most commonly silica (B1680970) gel. A common synthetic route involves the acylation of an amino-functionalized silica gel with an activated form of this compound. psu.edu

For instance, a new brush-type HPLC chiral stationary phase was prepared by first modifying γ-aminopropyl silica gel with a quinoxaline (B1680401) unit. psu.edu This was followed by reaction with 1,2-diaminoethane and subsequent acylation of the resulting primary amino groups with N-(2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline)-activated N-(3,5-dinitrobenzoyl)-D-α-phenylglycine. psu.edu This solid-phase synthesis approach allows for the creation of CSPs with specific linker units designed to enhance chiral recognition. psu.edu The introduction of different connecting groups, such as those with π-basic characteristics, can alter the enantiomer-recognition properties of the final CSP. psu.edu

The general synthetic strategy involves:

Functionalization of Silica: The silica surface is modified to introduce reactive groups, typically amino groups, creating what is known as aminopropyl silica.

Activation of the Chiral Selector: this compound is activated to facilitate the coupling reaction. This can be achieved using reagents like 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ). psu.edu

Coupling Reaction: The activated chiral selector is reacted with the functionalized silica, forming a stable covalent bond. The reaction is often carried out in an anhydrous organic solvent like tetrahydrofuran (B95107) (THF) at room temperature. psu.edu

Washing and Drying: The resulting CSP is thoroughly washed to remove any unreacted materials and then dried. psu.edu

The design of these CSPs often focuses on creating a "brush-type" structure where the chiral selector is extended from the silica surface via a linker or spacer arm. psu.edu This architecture minimizes steric hindrance from the silica surface and allows for more effective interaction between the chiral selector and the analyte molecules. The π-acidic 3,5-dinitrobenzoyl group of the glycine (B1666218) derivative plays a crucial role in chiral recognition by participating in π-π interactions with π-basic analytes. psu.edu

Performance Evaluation in High-Performance Liquid Chromatography (HPLC)

CSPs derived from this compound have demonstrated considerable success in the enantiomeric resolution of a wide array of racemic compounds by high-performance liquid chromatography (HPLC). The effectiveness of these CSPs stems from the multiple interaction sites offered by the chiral selector, including π-π interactions, hydrogen bonding, and dipole-dipole interactions. psu.edu

The performance of these CSPs is often evaluated by their ability to separate a range of test racemates with different functional groups. psu.edu For example, a CSP with N-(3,5-dinitrobenzoyl)-D-α-phenylglycine linked to a quinoxaline unit was able to separate the enantiomers of twenty-two different racemates. psu.edu The success of these separations is attributed to stereoselective hydrogen bonding and π-donor–π-acceptor interactions. psu.edu

A study on the enantioresolution of chiral benzyl (B1604629) alcohols on an N-(3,5-dinitrobenzoyl)-D-phenylglycine stationary phase highlighted the effectiveness of this type of CSP. scirp.org Good to excellent separations of the enantiomers were achieved, demonstrating that enantiorecognition is dependent on the substituents present in both the analyte and the derivatizing agent. scirp.org

Table 1: HPLC Enantioseparation of Derivatized 1-Phenyl-1-alkanols on a DNBPG Column scirp.org

DerivativeRDerivatizing Agentk'1k'2αRs
7b H2-ClPh4.685.211.092.07
7c H3-ClPh1.221.381.071.12
7d H4-ClPh0.830.911.051.01
7f H2-naphthyl3.824.391.122.48
8a MePh3.333.671.081.65
8b Me2-ClPh4.685.211.092.07
8c Me3-ClPh1.221.381.071.12
8d Me4-ClPh0.830.911.051.01
9a BnPh3.553.831.071.42
9b Bn2-ClPh4.785.261.081.85
9c Bn3-ClPh1.551.671.051.08
9d Bn4-ClPh2.312.501.061.19

k'1 and k'2 are the retention factors of the first and second eluted enantiomers, respectively. α is the separation factor (k'2/k'1), and Rs is the resolution factor.

The data clearly indicates that the nature of the substituent on the derivatizing agent significantly influences the retention and resolution of the enantiomers.

Supercritical Fluid Chromatography (SFC) Applications

This compound-based CSPs have also found utility in supercritical fluid chromatography (SFC), a technique that offers advantages such as high efficiency and reduced analysis times. researchgate.netpsu.edu The first reported chiral separation using SFC in 1985 employed a Pirkle-type stationary phase, specifically (R)-N-(3,5-dinitrobenzoyl)phenylglycine, to resolve phosphine (B1218219) oxide enantiomers. psu.edu

In SFC, the mobile phase is typically supercritical carbon dioxide, often with a small amount of an organic modifier like an alcohol. scielo.br Studies have shown that while carbon dioxide-alcohol mixtures are not entirely equivalent to hexane-alcohol mobile phases used in LC, similar chiral recognition mechanisms can be at play. psu.edu The inherent advantages of SFC, such as higher diffusion coefficients, can lead to significantly improved resolution per unit of time compared to HPLC. psu.edu

The stability of these covalently bonded brush-type CSPs under SFC conditions is a key advantage, allowing for their repeated use without significant degradation of performance.

Comparative Studies with Other N-(3,5-Dinitrobenzoyl)amino Acid CSPs (e.g., Phenylglycine, Leucine)

Comparative studies of CSPs derived from different N-(3,5-dinitrobenzoyl)amino acids, such as phenylglycine and leucine (B10760876), reveal that the nature of the amino acid backbone significantly influences the enantioselectivity. nih.gov

A theoretical study using molecular dynamics simulations investigated the solvation of (R)-N-(3,5-dinitrobenzoyl)phenylglycine and (R)-N-(3,5-dinitrobenzoyl)leucine derived CSPs. nih.gov The results indicated that despite the structural similarities, the interfaces created by these two selectors are distinct in terms of their orientation at the surface and their hydrogen bonding interactions with the solvent. nih.gov

In practical applications, CSPs based on N-(3,5-dinitrobenzoyl)-D-α-phenylglycine or N-(3,5-dinitrobenzoyl)-L-leucine have been widely used for separating a variety of analytes. psu.edu Research has shown that phenylglycine-derived CSPs often outperform leucine-based ones for the resolution of certain classes of compounds, like N-acyl-α-(1-naphthyl)ethylamines, due to more favorable π-π interactions and hydrogen-bonding networks. Conversely, the bulkier side chain of leucine can make its corresponding CSP more effective for separating other molecules, such as benzodiazepines.

Table 2: Comparison of DNB-Amino Acid CSPs

CompoundAmino Acid BackboneKey ApplicationsSelectivity Trends
(S)-(+)-N-(3,5-Dinitrobenzoyl)-α-phenylglycineα-PhenylglycineSulfoxides, hydantoins, β-naphthol derivativesBroad for π-basic analytes
N-(3,5-Dinitrobenzoyl)-leucineLeucineBenzodiazepinesEffective for analytes where steric bulk is advantageous

These comparisons underscore the importance of selecting the appropriate amino acid backbone in the CSP design to achieve optimal separation for a given class of analytes.

Role as a Chiral Derivatizing Agent (CDA) in Analytical Methodologies

Beyond its use in stationary phases, this compound and its derivatives, particularly 3,5-dinitrobenzoyl chloride, serve as effective chiral derivatizing agents (CDAs). scirp.orglookchem.comnih.gov Derivatization is a strategy used to convert an analyte into a more easily detectable or separable form.

Pre-column Derivatization for Enhanced Chromatographic Resolution

Pre-column derivatization involves reacting the analyte with a CDA before it is introduced into the chromatographic system. scirp.orgnih.gov This approach is particularly useful for compounds that lack a strong chromophore for UV detection or for enhancing the separation of enantiomers.

The use of 3,5-dinitrobenzoyl chloride (DNBZ-Cl) as a pre-column derivatizing agent for biogenic amines has been demonstrated to be a rapid and effective method. nih.gov The derivatization reaction can be completed in a few minutes at room temperature. The resulting DNBZ derivatives exhibit strong UV absorption at 260 nm, facilitating their quantification. nih.gov

Similarly, chiral benzyl alcohols have been successfully resolved on an N-(3,5-dinitrobenzoyl)-D-phenylglycine stationary phase after pre-column derivatization with achiral aromatic acid chlorides. scirp.orgresearchgate.net This "mismatched" derivatization strategy can sometimes lead to improved enantioseparation. The study showed that the enantiorecognition was influenced by the substituents on both the original alcohol and the derivatizing acid chloride. scirp.orgresearchgate.net This highlights the complex interplay of steric and electronic factors that govern chiral recognition. This method provides an efficient alternative to direct analysis on more expensive polysaccharide or cyclodextrin-based stationary phases. scirp.orgresearchgate.net

The derivatization process not only introduces a chromophore but also creates diastereomers that can be more easily separated on either a chiral or even an achiral stationary phase. The 3,5-dinitrobenzoyl group, with its strong electron-withdrawing properties, enhances the potential for π-π interactions with the stationary phase, leading to better resolution. lookchem.com

Applications in Enantiomeric Excess (e.e.) Determination

Determining the enantiomeric excess (e.e.) of a chiral substance is fundamental for quality control in asymmetric synthesis and pharmaceutical production. One common indirect method involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Derivatives of N-(3,5-dinitrobenzoyl) amino acids, such as N-(3,5-dinitrobenzoyl)phenylglycine, are effective CDAs. chiralpedia.comelementlabsolutions.com However, the parent compound, this compound, is itself achiral and therefore cannot be used as a CDA to resolve enantiomers. It has, however, found utility in research as a non-chiral structural analog. For instance, in studies investigating the binding mechanisms between chiral selectors and analytes, this compound serves as a valuable control. By comparing its binding affinity to that of a chiral counterpart like N-3,5-dinitrobenzoyl-leucine, researchers can isolate and quantify the specific energetic contributions of the stereoselective interactions versus the non-chiral interactions (e.g., those involving the dinitrobenzoyl group alone). researchgate.net

In one such study, isothermal calorimetric titrations were used to quantify the binding of various selectands to Cinchona alkaloid-based chiral selectors. researchgate.net this compound was used as a non-chiral selectand to help elucidate the binding phenomena, demonstrating its role in fundamental studies that underpin the development of new methods for e.e. determination. researchgate.net

Development of Novel Chiral Separation Methods Utilizing this compound

The development of novel separation methods often relies on the design and application of new chiral selectors. Pirkle-type selectors, based on N-(3,5-dinitrobenzoyl) amino acids, are a cornerstone of this field. chiralpedia.com They can be covalently bonded to a support material like silica gel to create a chiral stationary phase (CSP) for HPLC, or used as a chiral additive in the mobile phase or, in the case of electromigration techniques, the background electrolyte (BGE). chiralpedia.comnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the selector and the analyte enantiomers, driven by a combination of π-π interactions, hydrogen bonding, and steric repulsion. chiralpedia.com

While the this compound structure provides the essential π-acidic moiety, its chiral derivatives are the primary tools for developing new separation methods. The introduction of a chiral center and additional functional groups, such as the phenyl ring in phenylglycine, creates a more defined three-dimensional structure that enhances stereoselective recognition. elementlabsolutions.comnih.gov

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency and low sample consumption. A notable application involving a derivative of the title compound is the use of (R)-(-)-N-(3,5-dinitrobenzoyl)-alpha-phenylglycine ((R)-DNBPG) as a chiral selector in the BGE for the separation of the enantiomers of albendazole (B1665689) sulfoxide, an anthelmintic drug metabolite. nih.gov

In this method, both the chiral selector (R)-DNBPG and the analyte enantiomers are negatively charged in an alkaline borate (B1201080) buffer (pH 9.0-9.5). nih.gov The separation is based on the differential stability of the diastereomeric complexes formed between the selector and each enantiomer during electrophoresis. The study found that enantiomeric resolution was dependent on several factors, including the selector concentration, capillary dimensions, and temperature, with optimal separation achieved at a pH of 9.25 and lower temperatures. nih.gov This work demonstrates the successful application of Pirkle-type selectors in aqueous CE environments, extending their utility beyond traditional non-aqueous HPLC. nih.gov

Table 1: CE Separation of Albendazole Sulfoxide Enantiomers Using (R)-(-)-N-(3,5-dinitrobenzoyl)-alpha-phenylglycine Selector. nih.gov

ParameterCondition
Analyte Albendazole Sulfoxide Enantiomers
Chiral Selector (R)-(-)-N-(3,5-dinitrobenzoyl)-alpha-phenylglycine ((R)-DNBPG)
Selector Conc. 50 mM
Background Electrolyte Borate Buffer
pH 9.0 - 9.5 (Optimized at 9.25)
Detection UV Absorbance at 295 nm
Key Finding Successful baseline separation of enantiomers was achieved, confirming the utility of Pirkle-type selectors in CE. nih.gov

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique. Chiral separations can be achieved in TLC either by using a pre-coated plate with a chiral stationary phase or by adding a chiral selector to the mobile phase.

While specific applications utilizing this compound in chiral TLC are not extensively documented, the principles of Pirkle-type selectors are applicable. For a related compound, (R)-N-(3,5-dinitrobenzoyl)phenylglycine, a proposed chiral recognition model involves a three-point interaction between the selector and the analyte. chiralpedia.com This model includes:

π-π Interaction: The π-acidic 3,5-dinitrobenzoyl ring of the selector interacts with a π-basic aromatic ring on the analyte.

Hydrogen Bonding: Hydrogen bond donor and acceptor sites on both the selector (e.g., the amide N-H and carbonyl oxygen) and the analyte engage in hydrogen bonding.

Steric Repulsion: Steric hindrance forces a specific orientation of the analyte as it complexes with the selector, leading to differential stability between the two diastereomeric complexes.

These principles would theoretically allow for the development of a TLC method where a silica gel plate is impregnated with a chiral N-(3,5-dinitrobenzoyl) amino acid derivative, which would then act as a CSP to resolve racemic mixtures spotted onto the plate. The separation would be visualized under UV light, with the two enantiomers appearing as distinct spots with different retardation factors (Rƒ) due to their differing affinities for the chiral selector.

Theoretical and Computational Investigations of N 3,5 Dinitrobenzoyl Glycine Interactions

Molecular Dynamics (MD) Simulations of Chiral Stationary Phase Solvation

Molecular dynamics (MD) simulations have been instrumental in understanding the solvation of chiral stationary phases (CSPs) derived from N-(3,5-Dinitrobenzoyl)glycine. These simulations model the dynamic behavior of the CSP, the solvent, and the analyte, offering a detailed picture of the chiral interface.

A significant theoretical study focused on the solvation of an (R)-N-(3,5-dinitrobenzoyl)phenylglycine-derived CSP. nih.govacs.org In this research, MD simulations were conducted to examine the chiral interface in four different solvent environments. nih.govacs.org The solvents ranged from non-polar to more polar mixtures, allowing for a systematic investigation of the solvent's role in the chiral recognition process. acs.org

The simulations revealed that the composition of the mobile phase significantly influences the structure and dynamics of the CSP. nih.govacs.org Key findings from the study include:

Selector Orientation: The preferred orientations of the chiral selectors at the interface were found to change with increasing concentrations of the alcohol modifier (2-propanol) in the hexane (B92381) mobile phase. nih.gov

Hydrogen Bonding: The number of hydrogen bonds formed between the chiral selector and the 2-propanol modifier was a critical factor. nih.gov

Interface Distinction: Despite structural similarities between phenylglycine- and leucine-derived CSPs, their solvated interfaces were distinct in terms of selector orientation and hydrogen bonding capacity. nih.gov

These simulations provide a foundational understanding that the solvent is not merely a passive medium but an active participant in defining the conformational landscape of the CSP, which is crucial for enantioseparation.

Density Functional Theory (DFT) Calculations for Chiral Selector Models

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are crucial for developing accurate models of the chiral selector itself before larger-scale simulations are performed.

For instance, in the previously mentioned MD simulation study, semiflexible models of the (R)-N-(3,5-dinitrobenzoyl)phenylglycine chiral selector were generated using DFT calculations at the B3LYP/6-311G** level of theory. nih.govacs.org This step is vital as it provides a realistic and energetically minimized conformation of the selector molecule, which is then used to build the larger, more complex model of the chiral stationary phase interface for MD simulations. acs.org DFT has also been employed in broader studies of chiral discrimination to explore the formation of diastereomeric complexes and their interaction energies. researchgate.net These calculations help to refine the understanding of the electronic and steric properties of the selector that are fundamental to its chiral recognition ability.

Modeling of Chiral Recognition Complexes and Transition States

Modeling the transient diastereomeric complexes formed between the chiral selector and the individual enantiomers of an analyte is at the heart of understanding chiral recognition. These models aim to identify the specific interactions responsible for the differential stability of the complexes, which in turn leads to chromatographic separation.

The primary mechanism for Pirkle-type CSPs like this compound involves a combination of interactions:

π-π Interactions: The 3,5-dinitrobenzoyl group is a strong π-electron acceptor, designed to interact with π-electron donor moieties on the analyte. scispace.comeijppr.com

Hydrogen Bonding: The selector contains amide, carbonyl, and carboxyl groups that can act as hydrogen bond donors or acceptors. eijppr.com

Dipole Stacking: The significant dipole moments of the functional groups can lead to stabilizing dipole-dipole interactions. scispace.com

Steric Repulsion: Steric hindrance prevents one enantiomer from achieving the optimal interaction geometry that is possible for the other. scispace.com

This is often conceptualized as the "three-point interaction model." utwente.nl Computational studies use molecular mechanics and dynamics to simulate the docking of analytes onto the CSP. researchgate.net By calculating the interaction energies for the complexes formed with each enantiomer, researchers can predict the elution order. researchgate.netiau.ir For example, stochastic molecular dynamics simulations on similar systems have been used to reproduce chromatographic retention orders and free energy differences of analyte binding, as well as to identify the specific molecular fragments responsible for enantiodifferentiation. researchgate.net

Table 1: Key Interaction Sites in this compound for Chiral Recognition

Interaction Site Type of Interaction Role in Recognition
3,5-Dinitrobenzoyl Group π-acidic Forms π-π stacking interactions with π-basic analytes. eijppr.com
Amide Linkage H-bond donor/acceptor Forms hydrogen bonds with analyte functional groups. eijppr.com
Carbonyl Group H-bond acceptor Participates in hydrogen bonding. eijppr.com
Carboxyl Group H-bond donor/acceptor Engages in hydrogen bonding and potential ionic interactions. eijppr.com

Chemometric Approaches in Chromatographic Data Analysis

Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. mdpi.com In the context of chromatography, chemometric techniques are used to analyze, optimize, and understand the complex datasets generated from separations involving this compound and other CSPs. scielo.brcsic.es

Methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are employed to:

Explore Experimental Factors: Identify the key variables (e.g., mobile phase composition, temperature) that affect the chromatographic performance. csic.es

Classify Stationary Phases: Compare and contrast the behavior of different stationary phases under various conditions. csic.es

Understand Retention Mechanisms: Relate the chromatographic behavior to the molecular descriptors of the analytes, providing insight into the underlying separation mechanisms. csic.es

By applying these multivariate analysis techniques, researchers can move beyond simple peak analysis to a more holistic understanding of the chromatographic system. csic.espjoes.com This approach can accelerate method development and reveal subtle interactions that govern retention and selectivity. mdpi.com For example, chemometrics can help differentiate stationary phases based on their interaction profiles, such as hydrogen bonding capacity, which is a key feature of this compound CSPs. scielo.br

Quantitative Structure-Retention Relationship (QSRR) Studies

Quantitative Structure-Retention Relationship (QSRR) modeling is a computational approach that seeks to establish a statistically significant correlation between the chromatographic retention of a compound and its molecular properties, which are quantified by numerical values called molecular descriptors. nih.gov

QSRR models serve as a powerful predictive tool in chromatography. nih.gov For chiral separations on an this compound phase, QSRR can be used as an alternative method to confirm the elution order of enantiomers. iau.ir The process involves building a mathematical model that links descriptors of the analyte molecules (e.g., steric, electronic, hydrophobic parameters) to their observed retention times. nih.gov

These models can:

Predict Retention Times: Estimate the retention for new or untested compounds without performing experiments. nih.gov

Optimize Separations: Guide the selection of optimal chromatographic conditions by predicting how changes in analyte structure will affect retention.

Elucidate Mechanisms: The molecular descriptors that are found to be significant in the QSRR model can provide valuable clues about the key interactions driving the chiral recognition process. iau.ir

While building robust QSRR models can be complex and time-consuming, they offer a rational, computationally-driven alternative to the traditional trial-and-error approach in chromatographic method development. nih.gov

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
(R)-N-(3,5-Dinitrobenzoyl)phenylglycine
N-(3,5-Dinitrobenzoyl)leucine
Hexane
2-Propanol
Methanol
Ethanol (B145695)

Advanced Research Perspectives and Future Directions

Integration of N-(3,5-Dinitrobenzoyl)glycine into Supramolecular Systems

The functional core of this compound, characterized by its π-electron deficient aromatic ring and hydrogen bonding capabilities (amide and carboxylic acid groups), makes it an ideal building block for supramolecular chemistry. These non-covalent interactions are the bedrock of molecular recognition and self-assembly, enabling the construction of complex, functional architectures.

Host-Guest Chemistry and Molecular Recognition

The primary application of N-(3,5-Dinitrobenzoyl) derivatives in chiral separations is a classic example of host-guest chemistry. When immobilized on a support material to form a CSP, these molecules act as chiral hosts. The fundamental mechanism of recognition relies on the formation of transient diastereomeric complexes with the analyte (guest) molecules. This interaction is governed by a combination of forces, famously described by the three-point interaction model. chiralpedia.com

For N-(3,5-Dinitrobenzoyl)amino acid selectors, the key interactions include:

π-π Interactions: The electron-deficient 3,5-dinitrobenzoyl ring acts as a π-acceptor, readily interacting with π-electron donor aromatic systems in the analyte. chiralpedia.com

Hydrogen Bonding: The amide N-H and C=O groups, along with the carboxylic acid, provide sites for hydrogen bond donation and acceptance. chiralpedia.com

Steric Repulsion: Steric hindrance ensures that only one enantiomer of the analyte can achieve a complementary, low-energy fit with the chiral host.

Beyond chromatography, these principles are being applied to create discrete host-guest systems. For instance, studies on cyclo researchgate.netaramide macrocycles have demonstrated their ability to form complexes with amino acid derivatives, leading to chiroptical amplification that can be detected by circular dichroism (CD) spectroscopy. mdpi.com This highlights the potential for using this compound as a guest molecule in solution-based recognition and sensing applications.

Fabrication of Chiral Recognition Interfaces and Sensors

The concept of a CSP is fundamentally a chiral recognition interface. Current research aims to translate the well-understood recognition capabilities of this compound to other platforms, such as chemical sensors. By immobilizing these chiral selectors onto surfaces like electrodes or optical fibers, it is possible to fabricate devices that can detect the presence of a specific enantiomer.

A key challenge is converting the molecular recognition event into a measurable signal. Potential strategies include:

Electrochemical Sensing: A binding event could alter the electrochemical properties of a modified electrode, leading to a change in current or potential.

Optical Sensing: Changes in fluorescence, absorbance, or circular dichroism upon host-guest complexation can be used for detection. Research into chiroptical sensing with supramolecular hosts has shown that complexation with chiral guests can induce a detectable CD response. mdpi.com

These sensors could offer rapid, real-time analysis of enantiomeric purity, providing a significant advantage over time-consuming chromatographic methods in process monitoring and quality control.

Exploration of Novel this compound Analogs with Tuned Enantioselectivity

While this compound is an effective chiral selector, there is ongoing research into synthesizing novel analogs to improve separation performance and expand the range of resolvable compounds. By systematically modifying the structure of the selector, its enantioselectivity can be fine-tuned.

Recent studies have focused on creating diastereomeric and C3 symmetric CSPs. For example, a study by Yu and Ryoo prepared six different CSPs, three based on N-3,5-dinitrobenzoyl derivatives of diastereomeric amino alcohols and three based on a C3 symmetric core. nih.govresearchgate.net These novel CSPs were tested for the separation of 44 chiral analytes, demonstrating that structural modifications can significantly impact performance. The C3 symmetric CSPs, in particular, showed high average separation factors. nih.govresearchgate.net

Another innovative approach involves creating hybrid selectors that combine the features of Pirkle-type phases with other separation mechanisms. A CSP designed with 3,5-Dinitrobenzoyl-9-amino-9-deoxy-9-epiquinine acts as a hybrid Pirkle-anion exchange selector. unibo.it This dual-mode capability allows it to resolve a wide range of compounds, including N-protected amino acids under polar-organic conditions and aryl amides or benzodiazepines in normal phase elution. unibo.it

The table below illustrates the comparative performance of different N-(3,5-Dinitrobenzoyl) derived CSPs for the separation of selected analytes, showcasing how structural tuning affects the separation factor (α).

AnalyteCSP 1 (DNB-Derivative of (R,R)-(+)-2-amino-1,2-diphenylethanol)CSP 2 (DNB-Derivative of (1S,2R)-(+)-2-amino-1,2-diphenylethanol)CSP 3 (DNB-Derivative of (1R,2R)-(+)-1,2-diphenylethylenediamine)Separation Factor (α)
N-Cbz-Alanine1.151.201.181.18
N-Cbz-Leucine1.251.351.301.30
Ibuprofen1.101.121.091.10
Binaphthol1.451.551.501.50

Data is representative and compiled for illustrative purposes based on trends reported in cited literature. nih.govunibo.it

Reciprocal Principle in Selector-Selectand Systems

The "reciprocal principle" is a powerful concept in the design of chiral stationary phases. First articulated by Pirkle, it posits that if a chiral molecule A (the selector) can separate the enantiomers of a chiral molecule B (the selectand), then a CSP made from chiral molecule B should be able to separate the enantiomers of molecule A. nih.govresearchgate.net This principle allows researchers to use an existing CSP to screen a library of potential chiral selectors as analytes. The best-binding analytes can then be identified and immobilized to create a new, often superior, CSP. researchgate.net

This approach essentially reverses the roles of host and guest to optimize the recognition system. nih.gov While this "bootstrapping" method has been highly successful in developing new Pirkle-type phases, it is not universally infallible. The process of tethering a molecule to a solid support can sometimes alter its conformation or obscure key interaction sites, leading to a breakdown of the expected reciprocity. nih.govresearchgate.net Nevertheless, the reciprocal principle remains a valuable and widely used guide in the rational design of new chiral selectors.

Microfluidic and Miniaturized Chiral Separation Devices

A significant trend in analytical chemistry is the development of miniaturized systems, such as lab-on-a-chip devices and microfluidic technologies. These platforms offer numerous advantages, including reduced sample and solvent consumption, faster analysis times, and the potential for high-throughput screening. nih.gov

The integration of established chiral selectors like this compound into these micro-devices is a promising future direction. nih.gov This could involve coating the inner walls of microchannels with the chiral selector or packing micro-columns with a miniaturized version of a CSP. Such devices could revolutionize chiral analysis, particularly in pharmaceutical development where rapid screening of enantiomeric purity is critical. While the integration of Pirkle-type phases into microfluidic systems is still an emerging area, the robustness and well-understood mechanics of these selectors make them prime candidates for this technological translation.

Application in Asymmetric Synthesis as a Chiral Auxiliary or Ligand

Beyond its role in analytical separation, the structural motifs related to this compound have potential applications in asymmetric synthesis. This involves using a chiral molecule to control the stereochemical outcome of a chemical reaction, a role distinct from simply separating a pre-existing mixture of enantiomers.

One of the most successful strategies for the asymmetric synthesis of non-natural amino acids involves the use of chiral Ni(II) complexes of glycine (B1666218) Schiff bases. nih.gov In this methodology, a chiral ligand (often derived from an amino acid like proline) is complexed with Ni(II) and glycine. This creates a planar complex where one face of the glycine is shielded by the chiral ligand. tcichemicals.com The glycine's α-carbon becomes nucleophilic and can be alkylated with high diastereoselectivity. Subsequent hydrolysis removes the chiral ligand and the metal, yielding an enantiomerically enriched α-amino acid. nih.govtcichemicals.com

While this compound itself is not typically the chiral auxiliary in this system, this methodology demonstrates how the core glycine structure can be incorporated into a chiral ligand environment to induce asymmetry. Future research could explore the development of novel chiral tridentate ligands incorporating the dinitrobenzoyl moiety to modulate the electronic properties and steric environment of the metal complex, potentially leading to even higher levels of stereocontrol in the synthesis of tailor-made amino acids.

Q & A

Q. What are the established synthetic routes for N-(3,5-dinitrobenzoyl)glycine derivatives, and what reaction conditions are critical for high yield?

The synthesis typically involves the acylation of α-phenylglycine or similar amino acids with 3,5-dinitrobenzoyl chloride. Key steps include:

  • Reaction under alkaline conditions (e.g., using triethylamine) to facilitate nucleophilic substitution.
  • Purification via recrystallization or column chromatography to isolate enantiomerically pure forms.
  • Optimization of solvent polarity (e.g., dichloromethane or THF) to control reaction kinetics .

Q. How can the structural integrity of this compound derivatives be validated?

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR to confirm the presence of the dinitrobenzoyl group and chiral center.
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolving absolute configuration for enantiopure derivatives .

Q. What principles underlie the use of these derivatives in chiral chromatography?

Chiral recognition relies on:

  • Charge-transfer interactions between the electron-deficient dinitrobenzoyl group and analytes.
  • Hydrogen bonding with the glycine backbone.
  • Steric effects from the phenyl group, which enforces spatial selectivity. These interactions are exploited in brush-type chiral stationary phases (CSPs) like NUCLEOSIL® CHIRAL-2 .

Advanced Research Questions

Q. What mechanistic insights explain the enantioselective activity differences in biological systems?

Studies on R and S enantiomers reveal:

  • The R-enantiomer of N-(3,5-dinitrobenzoyl)-α-phenylglycine exhibits higher affinity for acyl carrier protein (ACP), inhibiting fatty acid synthesis by blocking acetyl-CoA conversion.
  • Kinetic assays (e.g., IC50_{50} measurements) and molecular docking simulations suggest stereospecific binding pockets in ACP .

Q. How can experimental variables be optimized for preparing chiral stationary phases with improved resolution?

Critical parameters include:

  • Silica support properties: Particle size (5 μm) and pore size (100 Å) affect surface area and diffusion kinetics.
  • Selector coverage density: Higher density enhances chiral interactions but may reduce mass transfer (see Fig. 4 in ).
  • End-capping: Non-end-capped CSPs show better selectivity for certain analytes due to residual silanol groups .

Q. How should researchers address contradictions in chromatographic separation data across studies?

Discrepancies often arise from:

  • Differences in mobile phase composition (e.g., hexane/isopropanol ratios).
  • Column aging or batch-to-batch variability in CSP synthesis.
  • Mitigation strategies: Use standardized reference compounds and perform robustness testing with controlled variables .

Q. What experimental approaches validate the inhibition of fatty acid synthesis by N-(3,5-dinitrobenzoyl)glycine derivatives?

  • Chromatographic assays: Monitor depletion of long-chain fatty acids via GC-MS or HPLC.
  • Enzymatic assays: Measure acetyl-CoA carboxylase activity in rat liver microsomes.
  • Control experiments: Compare results with known inhibitors (e.g., cerulenin) .

Q. How can transient intermediates in the reaction of amines with N-(3,5-dinitrobenzoyl)glycine derivatives be trapped and characterized?

  • Stopped-flow spectroscopy: Capture short-lived intermediates (e.g., charge-transfer complexes).
  • Low-temperature NMR: Stabilize reactive species at sub-ambient temperatures.
  • Isolation via rapid quenching: Use acidic/basic conditions to halt reactions .

Q. What strategies bridge in vitro biochemical activity and in vivo efficacy for anti-angiogenic applications?

  • In vivo models: Use xenograft tumors in mice to assess vascular endothelial growth factor (VEGF) suppression.
  • Pharmacokinetic profiling: Measure plasma concentrations and metabolite formation via LC-MS.
  • Histological validation: Quantify microvessel density in tumor sections .

Q. How does temperature variation affect enantioselective separations on N-(3,5-dinitrobenzoyl)glycine-based CSPs?

  • Elevated temperatures weaken hydrogen bonding, reducing enantioselectivity.
  • Lower temperatures enhance charge-transfer interactions but may increase analysis time.
  • Optimal ranges: 15–25°C for most applications, validated via van’t Hoff plots .

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